molecular formula C18H24BNO4 B12441748 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

Cat. No.: B12441748
M. Wt: 329.2 g/mol
InChI Key: LDFKVOXNBMNHFU-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound that features a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multiple steps. One common method includes the reaction of indoline derivatives with boronic acid derivatives under specific conditions to form the desired spiro compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized spiro compounds, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in various chemical reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A fluorinated derivative with unique properties.

Uniqueness

What sets 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one apart from these similar compounds is its spiro structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C18H24BNO4

Molecular Weight

329.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,4'-oxane]-2-one

InChI

InChI=1S/C18H24BNO4/c1-16(2)17(3,4)24-19(23-16)12-5-6-13-14(11-12)20-15(21)18(13)7-9-22-10-8-18/h5-6,11H,7-10H2,1-4H3,(H,20,21)

InChI Key

LDFKVOXNBMNHFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(CCOCC4)C(=O)N3

Origin of Product

United States

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